molecular formula C22H28N2O2 B1217100 Minovine

Minovine

カタログ番号 B1217100
分子量: 352.5 g/mol
InChIキー: ZGZYTLPCBNDYNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Minovine is a natural product found in Vinca minor with data available.

科学的研究の応用

Synthesis and Transformation

  • Minovine, an alkaloid of Vinca minor, has been synthesized through the transformation of 3-oxominovine. This process involves a three-step reaction, including the use of P2O5, methylation, and reduction with NaBH4 (Phan Đình Châu, 2014).
  • Efficient syntheses of both enantiomers of minovine have been detailed, highlighting a tandem intramolecular Diels−Alder/1,3-dipolar cycloaddition reaction as a key step. This process is significant for understanding the enantiomeric integrity of minovine (Z. Yuan, H. Ishikawa, D. Boger, 2005).

Neuroprotective Properties

  • Minocycline, closely related to minovine, demonstrates neuroprotective properties in various experimental models of neurodegenerative diseases and central nervous system (CNS) injury. It has not been tested in viral encephalitis but shows potential as a neuroprotective agent (S. Richardson-Burns, K. Tyler, 2005).

Therapeutic Potential in Neurodegenerative Disorders

  • Minocycline has shown efficacy in experimental models of various diseases with an inflammatory basis, including neurodegenerative conditions such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Its ability to inhibit malignant cell growth and viral replication, as well as to prevent bone resorption, supports its evaluation as a therapeutic approach (N. Garrido-Mesa, A. Zarzuelo, J. Gálvez, 2013).

Application in Experimental Autoimmune Encephalomyelitis

  • The use of minocycline in treating experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, has been explored. Treatment with minocycline suppresses ongoing disease activity and limits disease progression, demonstrating its potential as a therapeutic agent for relapsing-remitting multiple sclerosis (N. Popovic, A. Schubart, B. Goetz, et al., 2002).

Potential in Treating Ovarian Cancer

  • Minocycline inhibits ovarian cancer growth in vitro and in vivo, suggesting its potential in the treatment of ovarian cancer. It affects cell proliferation, cell cycle progression, apoptosis, tumor proliferation index, angiogenesis, and overall tumor growth (M. Pourgholami, A. H. Mekkawy, S. Badar, D. Morris, 2012).

特性

製品名

Minovine

分子式

C22H28N2O2

分子量

352.5 g/mol

IUPAC名

methyl 12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3

InChIキー

ZGZYTLPCBNDYNE-UHFFFAOYSA-N

SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

正規SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

同義語

minovine

製品の起源

United States

Synthesis routes and methods

Procedure details

A solution of 34 mg (0.1 m mol) of ±vincadifformine in 1 ml of DMF was added at 20° C. to a mixture of 10 mg (0.2 m mol) of 50% NaH-mineral oil in 1 ml of DMF. After 20 min 20 μL (0.3 m mol) of methyl iodide was added to the brown solution. After 10 min 5 ml of water was added resulting in deposition of a gummy product. Decantation of the solvent, addition of ether, filtration of the ether solution through phase separating paper and concentration under vacuum gave 30 mg (85%) of minovine which showed no indolic NH singlet at δ 8.9 and the presence of the N-CH3 singlet at 3.24, integrating for 3 protons. A picrate was prepared with mp 194°-197° C., regeneration of the free base gave minovine, mp 119°-121° C., reported 120°-122° C.8MS (80eV) m/e (vel. intensity %): 124 (100), 168 (7), 228 (4) 267 (7), 352 (55) M+.
Quantity
34 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Minovine
Reactant of Route 2
Reactant of Route 2
Minovine
Reactant of Route 3
Minovine
Reactant of Route 4
Minovine
Reactant of Route 5
Minovine
Reactant of Route 6
Reactant of Route 6
Minovine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。